molecular formula C21H22N4OS2 B2523925 1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone CAS No. 1021206-08-5

1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone

Cat. No.: B2523925
CAS No.: 1021206-08-5
M. Wt: 410.55
InChI Key: HVOXTPYUTXXEAV-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone is a synthetic chemical compound designed for research purposes, integrating several pharmaceutically relevant motifs. Its structure features a phenylpiperazine moiety, a fragment commonly encountered in ligands for central nervous system (CNS) targets . The core of the molecule is also built around a thiazole ring, a versatile heterocycle known for its significant presence in medicinal chemistry and its role in a wide spectrum of biological activities . The specific integration of a thioether linkage to a pyridinylmethyl group further enhances the molecular complexity and potential for interaction with biological systems. In research settings, compounds containing the phenylpiperazine scaffold have been extensively investigated for their potential anticonvulsant properties. Studies on structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown promising activity in established preclinical models such as the maximal electroshock (MES) test, which is a standard for identifying compounds that prevent seizure spread . Furthermore, the thiazole moiety is a privileged structure in drug discovery. Molecules containing this ring system have demonstrated diverse pharmacological activities and have been developed as standalone therapeutic agents for various conditions, underscoring the research value of this structural component . The presence of these distinct pharmacophoric elements within a single molecule makes this compound a valuable candidate for researchers exploring structure-activity relationships in neuropharmacology, particularly in the development of new chemical entities for the study of epilepsy and other neurological disorders.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2/c26-20(25-12-10-24(11-13-25)19-4-2-1-3-5-19)14-18-16-28-21(23-18)27-15-17-6-8-22-9-7-17/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOXTPYUTXXEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)SCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting with a phenyl-substituted piperazine, which can be synthesized through the reaction of phenylamine with ethylene diamine.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step often involves coupling the piperazine and thiazole rings with the pyridine moiety through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring might yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C19H19N5OS
  • Molecular Weight : 381.5 g/mol

Structural Features

The compound contains a piperazine ring, a thiazole moiety, and a pyridine group, which contribute to its diverse biological activities. The presence of sulfur in the thiazole enhances its potential for interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazole and piperazine exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the thiazole and piperazine structures enhance antimicrobial efficacy, making this compound a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has shown promise in anticancer research. Similar thiazole derivatives have been reported to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Neuroprotective Effects

There is emerging evidence that compounds containing piperazine may possess neuroprotective properties. They may help mitigate neurodegenerative diseases by modulating neurotransmitter systems and protecting neuronal cells from oxidative stress.

Case Studies

  • Study on Neuroprotection : A study demonstrated that a related compound reduced oxidative stress markers in neuronal cultures, suggesting potential for treating conditions like Alzheimer's disease.
  • In Vivo Studies : Animal models treated with similar compounds showed improved cognitive functions and reduced neuronal loss after induced neurotoxicity.

Mechanism of Action

The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone would depend on its specific biological targets. Typically, such compounds might interact with:

    Receptors: Binding to and modulating the activity of specific receptors.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion Channels: Modulating the activity of ion channels, affecting cellular signaling.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes critical differences between the target compound and its structural analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features References
Target Compound C21H22N4OS2 410.6 Pyridin-4-ylmethylthio, thiazole High molecular weight; sulfur-rich structure enhances potential for π-π stacking and hydrophobic interactions.
5a () Not specified - 3,5-Dimethylisoxazol-4-ylmethylthio Smaller heterocycle (isoxazole) with methyl groups; synthesized via T3P coupling. Potential androgen receptor (AR) antagonist.
5c () C23H21ClFN3O2S - 4-Chloro-2-fluorophenyl, pyrimidin-4-yloxy Fluorine and chlorine substituents increase electronegativity; pyrimidine core may enhance DNA intercalation.
3d () C19H16FN7OS2 441 4-Fluorophenyl, triazolylthio Fluorine improves metabolic stability; triazole-thiol group may confer antimicrobial activity.
Compound 5 () C19H19FN4O2S 386.4 Acetylpiperazine, imidazothiazole Acetyl group on piperazine enhances solubility; imidazothiazole core may modulate CNS activity.
Compound 21 () C16H15F3N2OS - Thiophen-2-yl, trifluoromethylphenyl Trifluoromethyl group increases lipophilicity and membrane permeability.

Physicochemical Properties

  • Molecular Weight : The target compound (410.6) is heavier than Compound 5 (386.4) but lighter than 3d (441), suggesting intermediate bioavailability.
  • Solubility : The pyridinylmethylthio group in the target may reduce solubility compared to acetylpiperazine derivatives (e.g., Compound 5 ) but improve it relative to fluorinated analogs (e.g., 3d ) .

Biological Activity

The compound 1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4OSC_{20}H_{24}N_4OS, with a molecular weight of approximately 352.430 g/mol. Its structure features a piperazine ring, which is known for enhancing the bioavailability and efficacy of pharmacological agents. The presence of thiazole and pyridine moieties contributes to its potential biological activity.

PropertyValue
Molecular FormulaC20H24N4OS
Molecular Weight352.430 g/mol
LogP2.594
PSA54.51

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar piperazine derivatives. For instance, a related compound demonstrated significant antimicrobial activity against Gram-positive bacteria, indicating that modifications to the piperazine structure can yield potent antimicrobial agents . The thiazole and pyridine components are thought to enhance this activity through their interaction with bacterial membranes.

Anticancer Potential

Research has shown that piperazine derivatives exhibit cytotoxic effects against various cancer cell lines. A study focusing on hybrid compounds containing piperazine revealed notable cytotoxicity against breast cancer cell lines, suggesting that similar modifications in our compound could lead to effective anticancer agents . The mechanism of action is believed to involve disruption of cellular processes critical for cancer cell survival.

Neuropharmacological Effects

The piperazine scaffold is also associated with neuropharmacological activities . Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments. The phenylpiperazine moiety may play a crucial role in modulating serotonin receptors, which are pivotal in mood regulation .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications at various positions on the piperazine and thiazole rings can significantly influence potency and selectivity:

  • Piperazine Substituents : Altering substituents on the piperazine ring can enhance binding affinity to target receptors.
  • Thiazole Variants : Different thiazole derivatives may affect the compound's interaction with biological targets, potentially increasing its efficacy as an antimicrobial or anticancer agent.
  • Pyridine Modifications : Changes in the pyridine structure may improve solubility and bioavailability.

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds structurally related to our target compound:

  • A study published in Bioorganic & Medicinal Chemistry Letters reported that piperazine derivatives exhibited significant activity against chemokine receptors involved in inflammatory responses, indicating potential applications in treating autoimmune diseases .
  • In another research article, a series of benzimidazole derivatives were synthesized and characterized, showing promising antimicrobial properties that could be comparable to those expected from our compound .

Q & A

What synthetic strategies are optimal for achieving high-purity yields of this compound, and how are reaction conditions optimized?

Basic Research Focus:
The compound’s synthesis involves multi-step routes, typically starting with the coupling of 4-phenylpiperazine with a thiazole-thioether intermediate. Key steps include nucleophilic substitution at the thiazole sulfur and ketone formation via Friedel-Crafts acylation or similar methods. Optimization requires:

  • Temperature control : Elevated temperatures (~80–100°C) for thioether bond formation to enhance reaction rates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) for regioselective substitutions .
    Advanced Consideration : Use of flow chemistry for exothermic steps to minimize side reactions and improve scalability .

How can structural contradictions in crystallographic data be resolved during X-ray diffraction analysis?

Advanced Research Focus:
Discrepancies in bond angles or torsional strains (e.g., in the piperazine-thiazole linkage) may arise due to conformational flexibility. Methodological solutions include:

  • High-resolution data collection : Synchrotron radiation improves resolution for accurate electron density mapping .
  • Refinement protocols : SHELXL’s restraints for flexible moieties (e.g., phenylpiperazine) and TWIN commands for twinned crystals .
  • Complementary techniques : Pairing XRD with NMR or DFT calculations to validate dynamic conformations .

What mechanisms underlie its reported biological activity, and how can contradictory pharmacological data be reconciled?

Basic Research Focus:
The compound’s thiazole and pyridinylmethylthio groups suggest kinase or GPCR modulation. Initial assays should prioritize:

  • Enzyme inhibition assays : ATP-competitive binding studies using purified kinases (e.g., MAPK or PI3K isoforms) .
  • Cellular uptake studies : LC-MS quantification to correlate extracellular concentration with intracellular efficacy .
    Advanced Consideration : Discrepancies in IC₅₀ values across studies may stem from assay conditions (e.g., serum protein binding). Use surface plasmon resonance (SPR) to measure binding kinetics under physiological buffers .

How do computational models predict its pharmacokinetic properties, and what experimental validations are critical?

Advanced Research Focus:

  • ADME predictions : SwissADME or Schrödinger’s QikProp for logP, CYP450 inhibition, and BBB permeability .
  • Molecular docking : AutoDock Vina to map interactions with CYP3A4 or P-glycoprotein, validated via metabolic stability assays in liver microsomes .
  • In vivo validation : Radiolabeled tracer studies in rodent models to confirm predicted half-life and tissue distribution .

What structural modifications enhance selectivity for target receptors while minimizing off-target effects?

Advanced Research Focus:

  • SAR studies : Replace the pyridinylmethylthio group with bioisosteres (e.g., furanyl or benzothiazole) to alter steric bulk and hydrogen bonding .
  • Fragment-based design : Use the thiazole-ethanone core as a scaffold, appending substituents guided by cryo-EM receptor maps .
  • Off-target profiling : Broad-spectrum kinase panels (e.g., Eurofins DiscoverX) to identify selectivity cliffs .

Which analytical techniques are most reliable for characterizing degradation products under stress conditions?

Basic Research Focus:

  • Forced degradation : Acid/base hydrolysis, oxidative (H₂O₂), and photolytic stress followed by HPLC-PDA-MS to identify degradants .
  • Stability-indicating methods : UPLC with charged aerosol detection (CAD) for non-UV-active byproducts .
  • Structural elucidation : High-resolution MS/MS and 2D NMR (COSY, HSQC) for fragment mapping .

How does the compound’s stability in biological matrices impact reproducibility in pharmacokinetic studies?

Advanced Research Focus:

  • Matrix effects : Plasma protein binding alters free drug concentration; use equilibrium dialysis with LC-MS/MS quantification .
  • Metabolite interference : Incubate with S9 liver fractions to identify reactive metabolites (e.g., glutathione adducts) .
  • Storage conditions : Lyophilization with cryoprotectants (trehalose) for long-term stability in aqueous buffers .

What strategies validate target engagement in complex cellular environments?

Advanced Research Focus:

  • Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment to confirm binding .
  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) for covalent crosslinking and pull-down assays .
  • CRISPR-Cas9 knockout : Validate phenotype rescue in target-deficient cell lines .

How are biphasic dose-response curves interpreted in cytotoxicity assays?

Advanced Research Focus:
Biphasic responses (e.g., hormesis) may indicate off-target effects at high concentrations. Mitigate via:

  • Dose-range optimization : Narrower ranges (0.1–10 μM) to avoid solubility-limited artifacts .
  • Pathway enrichment analysis : RNA-seq to distinguish primary targets from stress-response pathways .
  • Orthogonal assays : Compare 2D monolayer vs. 3D spheroid models to assess context-dependent toxicity .

What methodologies resolve discrepancies between in silico predictions and experimental binding affinities?

Advanced Research Focus:

  • Ensemble docking : Account for protein flexibility using multiple receptor conformations from MD simulations .
  • Alchemical free-energy calculations : FEP+ or MM-PBSA to refine binding energy estimates .
  • Crystallographic fragment screening : Identify cryptic binding pockets not resolved in static models .

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